Cyp1B1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

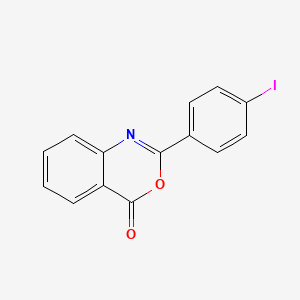

Molecular Formula |

C14H8INO2 |

|---|---|

Molecular Weight |

349.12 g/mol |

IUPAC Name |

2-(4-iodophenyl)-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C14H8INO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H |

InChI Key |

WQHAEZGAZWZFHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)I |

Origin of Product |

United States |

Foundational & Exploratory

Cyp1B1 Inhibitors: A Technical Guide to their Mechanism of Action and Evaluation

Disclaimer: Information regarding a specific inhibitor designated "Cyp1B1-IN-5" is not available in the public domain. This guide provides a comprehensive overview of the mechanism of action for the broader class of Cytochrome P450 1B1 (CYP1B1) inhibitors, based on available scientific literature.

Introduction to CYP1B1 and its Role in Disease

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes.[1] It is involved in the metabolism of a wide range of endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens.[2][3] Notably, CYP1B1 is overexpressed in a variety of human tumors, including breast, colon, lung, and prostate cancers, while having limited expression in normal tissues.[4][5] This differential expression makes CYP1B1 an attractive target for cancer therapy and chemoprevention.[1][4]

The primary role of CYP1B1 in carcinogenesis is its ability to metabolically activate procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs), into their ultimate carcinogenic forms that can bind to DNA, leading to mutations.[6][7] Additionally, CYP1B1 is implicated in the development of resistance to several anticancer drugs, such as docetaxel and tamoxifen, by metabolizing them into inactive forms.[4]

Mechanism of Action of CYP1B1 Inhibitors

CYP1B1 inhibitors function by binding to the CYP1B1 enzyme and blocking its catalytic activity.[1] This inhibition can occur through several mechanisms:

-

Competitive Inhibition: The inhibitor competes with the endogenous or exogenous substrates for binding to the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[1]

-

Mechanism-based Inactivation: The inhibitor forms a stable, often covalent, complex with the enzyme, leading to its irreversible inactivation.[1]

By inhibiting CYP1B1, these compounds prevent the metabolic activation of procarcinogens and can restore the efficacy of chemotherapeutic agents that are substrates for CYP1B1.[1][4]

Signaling Pathways Modulated by CYP1B1 Inhibition

The activity of CYP1B1 is regulated by and influences several key signaling pathways implicated in cancer progression.

Aryl Hydrocarbon Receptor (AhR) Signaling

The expression of the CYP1B1 gene is transcriptionally regulated by the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][6] Upon binding of ligands, such as PAHs, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter region of the CYP1B1 gene, inducing its transcription.[3][6]

Wnt/β-Catenin Signaling

Recent studies have shown that CYP1B1 can enhance cell proliferation and metastasis by activating the Wnt/β-catenin signaling pathway.[5][6] CYP1B1 has been found to upregulate Sp1, a transcription factor that can promote the expression of genes involved in cell growth and metastasis.[4] Furthermore, CYP1B1 may protect β-catenin from degradation, leading to its nuclear translocation and the activation of target genes like cyclin D1.[7][8] Inhibition of CYP1B1 can, therefore, lead to the downregulation of this pro-oncogenic pathway.

Quantitative Data for Representative CYP1B1 Inhibitors

The potency of CYP1B1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Inhibitor | IC50 (nM) | Target Selectivity | Reference |

| α-Naphthoflavone | 5 | Also inhibits CYP1A2 (IC50 = 6 nM) | [2] |

| α-Naphthoflavone derivative | 0.043 | Highly potent | [2][4] |

| 2,4,3′,5′-Tetramethoxystilbene (TMS) | 6 | >50-fold selective over CYP1A1, >500-fold over CYP1A2 | [2] |

| 3,5,7-Trihydroxyflavone (Galangin) | 3 | Potent inhibitor | [4] |

Experimental Protocols for Evaluating CYP1B1 Inhibitors

A series of in vitro experiments are typically conducted to characterize the mechanism of action and efficacy of a novel CYP1B1 inhibitor.

CYP1B1 Enzyme Inhibition Assay

Objective: To determine the IC50 value of the test compound against CYP1B1.

Methodology:

-

Recombinant human CYP1B1 enzyme is incubated with a specific substrate (e.g., diosmetin) and a cofactor system (NADPH, MgCl2) in a phosphate buffer.[9]

-

The test compound is added at various concentrations.

-

The reaction is incubated at 37°C for a defined period (e.g., 5-60 minutes).[9]

-

The reaction is terminated, and the formation of the metabolite (e.g., luteolin from diosmetin) is quantified using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.[9]

-

The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of the CYP1B1 inhibitor on cancer cells.

Methodology:

-

Cancer cell lines with known CYP1B1 expression levels are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured, and the percentage of viable cells is calculated relative to untreated controls.

Wound Healing and Transwell Invasion Assays

Objective: To evaluate the effect of the CYP1B1 inhibitor on cancer cell migration and invasion.

Methodology (Wound Healing):

-

A confluent monolayer of cancer cells is "wounded" by creating a scratch with a pipette tip.

-

Cells are treated with the test compound or a vehicle control.

-

The closure of the wound is monitored and imaged at different time points.

-

The rate of cell migration is quantified by measuring the change in the wound area over time.[5]

Methodology (Transwell Invasion):

-

Transwell inserts with a basement membrane matrix (e.g., Matrigel) are used.

-

Cancer cells are seeded in the upper chamber in serum-free media with the test compound.

-

The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-invading cells in the upper chamber are removed.

-

Invading cells on the lower surface of the membrane are fixed, stained, and counted.[5]

Western Blotting and qRT-PCR

Objective: To determine the effect of the CYP1B1 inhibitor on the expression of CYP1B1 and key proteins in downstream signaling pathways.

Methodology (Western Blotting):

-

Cells are treated with the test compound, and total protein is extracted.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against CYP1B1, β-catenin, cyclin D1, etc., followed by a secondary antibody.[8]

-

Protein bands are visualized using a chemiluminescent substrate.

Methodology (qRT-PCR):

-

Total RNA is extracted from treated cells and reverse-transcribed into cDNA.

-

Quantitative real-time PCR is performed using primers specific for CYP1B1 and other target genes.[10][11]

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

CYP1B1 inhibitors represent a promising class of therapeutic agents for the treatment and prevention of cancer. Their mechanism of action involves the direct inhibition of CYP1B1 enzymatic activity, leading to the suppression of procarcinogen activation and the modulation of key oncogenic signaling pathways such as the Wnt/β-catenin pathway. The comprehensive evaluation of novel CYP1B1 inhibitors through a combination of enzymatic and cell-based assays is crucial for their development as effective and selective anticancer drugs.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. mdpi.com [mdpi.com]

- 5. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 7. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]

- 8. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression Profile of CYP1A1 and CYP1B1 Enzymes in Colon and Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Influence of the Cyp1B1 L432V gene polymorphism and exposure to tobacco smoke on Cyp1B1 mRNA expression in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Selectivity Profile of CYP1B1 Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "Cyp1B1-IN-5" did not yield any publicly available data regarding its selectivity profile or experimental protocols. Therefore, this guide will provide a comprehensive overview of the principles and methodologies used to determine the selectivity of CYP1B1 inhibitors, using well-characterized examples from the scientific literature. This document is intended for researchers, scientists, and drug development professionals.

Introduction to CYP1B1 and the Importance of Selectivity

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are crucial for the metabolism of a wide array of xenobiotics and endogenous compounds.[1] Notably, CYP1B1 is overexpressed in a variety of human tumors, including breast, prostate, and colon cancers, while its expression in normal tissues is relatively low.[1][2] This differential expression makes CYP1B1 an attractive target for the development of anti-cancer therapies.[1]

CYP1B1 plays a significant role in the metabolic activation of procarcinogens to their ultimate carcinogenic forms.[1] By inhibiting CYP1B1, the formation of these carcinogenic metabolites can be reduced, potentially preventing or treating cancer.[1] Furthermore, CYP1B1 has been implicated in the development of resistance to certain chemotherapeutic drugs.[3]

Given the existence of numerous other cytochrome P450 enzymes with essential physiological functions, the selectivity of any potential CYP1B1 inhibitor is of paramount importance. A selective inhibitor will primarily target CYP1B1, minimizing off-target effects that could arise from the inhibition of other CYPs, such as CYP1A1, CYP1A2, or members of the CYP2 and CYP3 families. Poor selectivity can lead to adverse drug-drug interactions and other toxicities.

Quantitative Assessment of Inhibitor Selectivity

The selectivity of a CYP1B1 inhibitor is quantitatively assessed by comparing its potency against CYP1B1 to its potency against other enzymes. This is typically expressed as a ratio of IC50 or Ki values. A higher ratio indicates greater selectivity for CYP1B1.

Table 1: Selectivity Profile of Representative CYP1B1 Inhibitors

| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 | Reference |

| 2,4,3′,5′-Tetramethoxystilbene (TMS) | CYP1B1 | 6 | >50-fold | >500-fold | [4] |

| CYP1A1 | 300 | - | - | [4] | |

| CYP1A2 | 3000 | - | - | [4] | |

| α-Naphthoflavone | CYP1B1 | 5 | 12-fold | 1.2-fold | [4] |

| CYP1A1 | 60 | - | - | [4] | |

| CYP1A2 | 6 | - | - | [4] | |

| Compound B20 (Thiazoleamide derivative) | CYP1B1 | Potent (exact value not specified) | Exceptionally selective across seven CYP isoforms | Exceptionally selective across seven CYP isoforms | [5] |

Note: "Selectivity vs. CYP1A1" is calculated as IC50 (CYP1A1) / IC50 (CYP1B1). A higher value indicates greater selectivity for CYP1B1 over CYP1A1.

Experimental Protocols for Determining Selectivity

The determination of an inhibitor's selectivity profile involves a series of biochemical assays. Below are generalized protocols for key experiments.

Recombinant CYP Enzyme Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific CYP enzyme by 50%.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1B1, CYP1A1, CYP1A2)

-

A fluorescent probe substrate specific for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A1 and CYP1B1)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Test inhibitor at various concentrations

-

Potassium phosphate buffer

-

96-well microplates

-

Plate reader capable of fluorescence detection

Methodology:

-

Prepare a reaction mixture containing the recombinant CYP enzyme, the NADPH regenerating system, and the fluorescent probe substrate in potassium phosphate buffer.

-

Add the test inhibitor at a range of concentrations to the wells of the microplate. Include a control group with no inhibitor.

-

Initiate the enzymatic reaction by adding the pre-warmed reaction mixture to the wells.

-

Incubate the plate at 37°C for a specific time, monitoring the increase in fluorescence resulting from the metabolism of the probe substrate.

-

Terminate the reaction (e.g., by adding a stopping solution).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme Kinetics (Determination of Ki and Mechanism of Inhibition)

To understand how the inhibitor interacts with the enzyme, kinetic studies are performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Methodology:

-

Perform the CYP inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

-

Analyze the data using graphical methods (e.g., Lineweaver-Burk plot, Dixon plot) or non-linear regression analysis to determine the type of inhibition and the Ki value. A competitive inhibition mechanism is often observed for selective inhibitors that bind to the active site.[5]

Visualizing Key Concepts

Signaling Pathway Involving CYP1B1

The following diagram illustrates the role of CYP1B1 in the metabolic activation of procarcinogens, a key pathway that inhibitors aim to block.

Caption: Role of CYP1B1 in procarcinogen activation and its inhibition.

Experimental Workflow for Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a potential CYP1B1 inhibitor.

Caption: Workflow for determining CYP1B1 inhibitor selectivity.

Conclusion

The development of selective CYP1B1 inhibitors holds significant promise for cancer therapy and chemoprevention. A thorough understanding and rigorous assessment of an inhibitor's selectivity profile are critical to ensure its safety and efficacy. By employing the quantitative methods and experimental protocols outlined in this guide, researchers can effectively characterize novel CYP1B1 inhibitors and advance the development of targeted anti-cancer agents. The use of well-defined assays and a broad panel of related enzymes for counter-screening are essential steps in this process.

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. portlandpress.com [portlandpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Highly Selective CYP1B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyp1B1-IN-5: A Technical Guide to its Binding Affinity and Interaction with the CYP1B1 Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Cyp1B1-IN-5 to its target enzyme, Cytochrome P450 1B1 (CYP1B1). The document details the quantitative binding data, the experimental protocols used for its determination, and the relevant signaling pathways associated with CYP1B1.

Quantitative Binding Affinity Data

This compound, also identified as Compound 6q, is a potent and selective inhibitor of CYP1B1.[1][2][3] The primary quantitative measure of its binding affinity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of CYP1B1 by 50%.

| Compound | Target Enzyme | IC50 Value |

| This compound (Compound 6q) | Human CYP1B1 | 4.7 nM |

Experimental Protocols

The determination of the binding affinity of this compound for CYP1B1 is typically performed using an in vitro enzymatic assay, most commonly the 7-ethoxyresorufin-O-deethylase (EROD) assay.[4][5] This assay measures the metabolic activity of CYP1B1 and its inhibition by test compounds.

Principle of the EROD Assay

The EROD assay utilizes the fluorogenic substrate 7-ethoxyresorufin. CYP1B1 catalyzes the O-deethylation of this substrate to produce the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to the enzymatic activity of CYP1B1. By measuring the fluorescence intensity over time in the presence of varying concentrations of an inhibitor, the IC50 value can be determined.[5][6]

Materials and Reagents

-

Recombinant human CYP1B1 enzyme (e.g., in microsomes)

-

7-Ethoxyresorufin

-

Resorufin (for standard curve)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (or Compound 6q)

-

96-well microplates (black, clear bottom for fluorescence reading)

-

Fluorescence microplate reader

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent.

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare a standard curve of resorufin in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the recombinant human CYP1B1 enzyme to each well containing potassium phosphate buffer.

-

Add the various concentrations of this compound to the wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 7-ethoxyresorufin and NADPH to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for resorufin (typically around 530-560 nm for excitation and 585-595 nm for emission).

-

Monitor the increase in fluorescence over time (kinetic read) or measure the endpoint fluorescence after a fixed incubation period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each inhibitor concentration.

-

Normalize the data to the control (no inhibitor) to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Signaling Pathways and Experimental Workflows

CYP1B1 and the Wnt/β-Catenin Signaling Pathway

CYP1B1 has been shown to play a role in the activation of the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation, differentiation, and oncogenesis.[5][8] Overexpression of CYP1B1 can lead to the upregulation and nuclear translocation of β-catenin, a key mediator of this pathway. This, in turn, can promote the transcription of target genes involved in cell growth and metastasis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 4. Machine Learning Enabled Structure-Based Drug Repurposing Approach to Identify Potential CYP1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 7. courses.edx.org [courses.edx.org]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of Cyp1B1-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyp1B1-IN-5, also identified as compound 6q, is a potent and selective inhibitor of Cytochrome P450 1B1 (CYP1B1). This enzyme is a member of the cytochrome P450 superfamily and is notably overexpressed in a wide range of human tumors, while having limited expression in normal tissues. This differential expression makes CYP1B1 an attractive target for the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, selectivity, and effects on cancer cells. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a clear comparison of their inhibitory potency and selectivity.

Table 1: Inhibitory Activity of this compound against CYP1B1

| Compound | Target | IC50 (nM) |

| This compound (6q) | CYP1B1 | 4.7 |

Table 2: Selectivity Profile of this compound

| Compound | Selectivity Index (CYP1B1 vs. CYP1A1/CYP1A2) |

| This compound (6q) | 30-fold higher than α-naphthoflavone |

Note: Further quantitative data on the selectivity of this compound against a broader panel of CYP isoforms is not currently available in the public domain.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

CYP1B1 Enzyme Inhibition Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against human CYP1B1 using a well-established fluorometric assay.

Materials:

-

Recombinant human CYP1B1 enzyme (e.g., from insect cells)

-

7-Ethoxyresorufin (EROD) substrate

-

NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (or other test compounds) dissolved in DMSO

-

α-Naphthoflavone (positive control)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH regeneration system, and recombinant human CYP1B1 enzyme in each well of a 96-well plate.

-

Add varying concentrations of this compound (typically in a serial dilution) or the positive control (α-naphthoflavone) to the wells. Include a vehicle control with DMSO only.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the EROD substrate to each well.

-

Monitor the fluorescence of the product, resorufin, over time using a fluorescence microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CYP Isoform Selectivity Assay

This protocol outlines the procedure to assess the selectivity of this compound against other major human CYP450 isoforms, such as CYP1A1, CYP1A2, CYP2D6, and CYP3A4.

Materials:

-

Recombinant human CYP1A1, CYP1A2, CYP2D6, and CYP3A4 enzymes

-

Specific fluorogenic substrates for each CYP isoform (e.g., EROD for CYP1A1/1A2, 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) for CYP2D6, and 7-benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4)

-

NADPH regeneration system

-

Appropriate buffer systems for each CYP isoform

-

This compound

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Perform separate inhibition assays for each CYP isoform, following a similar procedure as the CYP1B1 inhibition assay described above.

-

Use the specific enzyme, substrate, and buffer system for each CYP isoform.

-

Determine the IC50 value of this compound for each CYP isoform.

-

Calculate the selectivity index by dividing the IC50 value for the off-target CYP isoform by the IC50 value for CYP1B1. A higher selectivity index indicates greater selectivity for CYP1B1.

Cell-Based Paclitaxel Resistance Reversal Assay

This protocol is based on studies of similar 2-phenylquinazolin-4-amine inhibitors and describes how to evaluate the ability of this compound to reverse paclitaxel resistance in a cancer cell line overexpressing CYP1B1, such as A549 cells[1].

Materials:

-

A549 human lung carcinoma cell line (or another suitable cancer cell line with known CYP1B1 expression)

-

Paclitaxel

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT or other cell viability assay reagent

-

Microplate reader

Procedure:

-

Seed A549 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of paclitaxel, both in the presence and absence of a fixed, non-toxic concentration of this compound.

-

Include control wells with untreated cells and cells treated with this compound alone.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Assess cell viability using an MTT assay or a similar method.

-

Determine the IC50 of paclitaxel in the presence and absence of this compound. A significant decrease in the IC50 of paclitaxel in the presence of the inhibitor indicates reversal of resistance.

Cell Migration and Invasion Assays

These protocols, also based on related compounds, are used to assess the effect of this compound on the migratory and invasive potential of cancer cells.

a) Wound Healing (Scratch) Assay for Cell Migration:

-

Grow A549 cells to a confluent monolayer in 6-well plates.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and replace the medium with fresh medium containing a non-toxic concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A decrease in wound closure in the presence of this compound suggests inhibition of cell migration.

b) Transwell Invasion Assay:

-

Use Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

-

Seed A549 cells in the upper chamber of the Transwell insert in a serum-free medium containing this compound or vehicle control.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells in several microscopic fields. A reduction in the number of invaded cells in the presence of this compound indicates inhibition of invasion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially affected by Cyp1B1 inhibition and the general workflow for the in vitro characterization of this compound.

Caption: Putative signaling pathways influenced by Cyp1B1 and its inhibition by this compound.

Caption: General experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound has emerged as a potent and selective inhibitor of CYP1B1, demonstrating significant potential for further investigation as a therapeutic agent, particularly in the context of overcoming drug resistance in cancer. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and other novel CYP1B1 inhibitors. Further studies are warranted to elucidate the detailed mechanism of action, explore its efficacy in a broader range of cancer models, and assess its pharmacokinetic and toxicological profiles in vivo.

References

Preliminary Efficacy of Cyp1B1-IN-5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary studies on the efficacy of Cyp1B1-IN-5, a potent and selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme. Due to the limited availability of public data on the cellular and in-vivo efficacy of this specific compound, this document focuses on its biochemical activity and provides detailed experimental protocols for key assays used in the evaluation of CYP1B1 inhibitors.

Core Concepts: The Role of CYP1B1 in Oncology

Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide variety of human tumors, including breast, colon, lung, prostate, and ovarian cancers, while its expression in normal tissues is low.[1][2] This differential expression makes CYP1B1 an attractive target for cancer therapy.

CYP1B1 contributes to carcinogenesis through several mechanisms:

-

Metabolic Activation of Procarcinogens: CYP1B1 metabolizes procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs) and estradiol, into their carcinogenic forms, which can bind to DNA and cause mutations.[3]

-

Promotion of Cell Proliferation and Metastasis: Studies have shown that CYP1B1 can enhance cancer cell proliferation, migration, and invasion.[2] It has been implicated in the activation of the Wnt/β-catenin signaling pathway through the upregulation of the transcription factor Sp1.[2]

-

Drug Resistance: Overexpression of CYP1B1 has been linked to resistance to various chemotherapeutic agents, such as docetaxel and cisplatin.[1][4] Inhibition of CYP1B1 can, therefore, potentially re-sensitize resistant tumors to these drugs.

Quantitative Data: Inhibitory Activity of this compound

This compound, also identified as "Compound 6q" in the scientific literature, has demonstrated potent and selective inhibitory activity against CYP1B1 in biochemical assays.[5]

| Compound | Target Enzyme | IC50 (nM) |

| This compound (Compound 6q) | CYP1B1 | 4.7 |

| CYP1A1 | >1000 | |

| CYP1A2 | >1000 |

Table 1: In vitro inhibitory activity of this compound against human CYP450 enzymes. Data sourced from a study on bentranil-derived CYP1B1 inhibitors. The high IC50 values for CYP1A1 and CYP1A2 indicate a high degree of selectivity for CYP1B1.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of CYP1B1 inhibitors. While specific data for this compound in cell-based assays is not publicly available, these protocols represent standard procedures in the field.

Ethoxyresorufin-O-deethylase (EROD) Assay for IC50 Determination

This assay is used to measure the catalytic activity of CYP1B1 and the inhibitory potency of compounds like this compound.

Materials:

-

Recombinant human CYP1B1 enzyme

-

7-ethoxyresorufin (7-ER) substrate

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

This compound (or other test inhibitor)

-

Acetonitrile (to stop the reaction)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, recombinant human CYP1B1 enzyme, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate 7-ethoxyresorufin and NADPH.

-

Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding acetonitrile.

-

Measure the fluorescence of the product, resorufin, using a fluorescence plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Calculate the percent inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of a CYP1B1 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line overexpressing CYP1B1 (e.g., SK-OV-3, MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

-

Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[6]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[7][8]

-

Add DMSO or a solubilization buffer to dissolve the formazan crystals.[7][8]

-

Measure the absorbance at 570 nm using a microplate reader.[7][8]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for cell growth inhibition.

Transwell Migration and Invasion Assay

This assay evaluates the effect of a CYP1B1 inhibitor on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Cancer cell line

-

Serum-free and serum-containing cell culture medium

-

Matrigel (for invasion assay)

-

This compound

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet stain

Procedure:

-

For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify.[9][10] For the migration assay, no coating is needed.[10]

-

Starve the cancer cells in a serum-free medium for several hours.

-

Resuspend the starved cells in a serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[11]

-

Incubate the plate for a suitable period (e.g., 24-48 hours) to allow cell migration or invasion.[11]

-

Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.[9]

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde.[11]

-

Stain the cells with crystal violet.[11]

-

Elute the stain and quantify the absorbance, or count the number of stained cells in several microscopic fields to determine the relative migration/invasion.

Western Blot Analysis

This technique is used to assess the effect of a CYP1B1 inhibitor on the expression levels of key proteins in signaling pathways, such as β-catenin and Sp1.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against β-catenin, Sp1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration of the lysates.[12]

-

Transfer the separated proteins to a PVDF membrane.[14]

-

Block the membrane to prevent non-specific antibody binding.[13]

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[15]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[15]

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of the CYP1B1 enzyme, as demonstrated by its low nanomolar IC50 value in biochemical assays. While this initial data is promising, further preclinical studies are necessary to evaluate its efficacy in a cellular context and in vivo. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel CYP1B1 inhibitors. Future research should focus on assessing the impact of this compound on cancer cell proliferation, migration, invasion, and its ability to overcome chemotherapy resistance in various cancer models. These studies will be crucial in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

- 1. mdpi.com [mdpi.com]

- 2. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 3. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. corning.com [corning.com]

- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 11. pubcompare.ai [pubcompare.ai]

- 12. origene.com [origene.com]

- 13. Western blot protocol | Abcam [abcam.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cyp1B1-IN-5: A Potent and Selective Chemical Probe for Cytochrome P450 1B1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds.[1] Unlike many other CYPs that are primarily found in the liver, CYP1B1 is expressed in extrahepatic tissues and is notably overexpressed in a variety of tumors. This differential expression has positioned CYP1B1 as a compelling target for cancer therapy and diagnostics. Cyp1B1-IN-5, also known as compound 6q, has emerged as a potent and selective chemical probe for studying the function and therapeutic potential of inhibiting CYP1B1.[2] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its effects on relevant signaling pathways.

Biochemical Profile of this compound

This compound is a small molecule inhibitor belonging to a class of compounds derived from bentranil.[2] Its inhibitory activity against CYP1B1 is in the nanomolar range, and it demonstrates significant selectivity over the closely related isoforms CYP1A1 and CYP1A2.[2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound (compound 6q) and the reference inhibitor α-naphthoflavone (ANF) against major CYP1 isoforms is summarized in the table below. The data was generated using the 7-ethoxyresorufin-O-deethylase (EROD) assay.[2]

| Compound | CYP1B1 IC₅₀ (nM) | CYP1A1 IC₅₀ (nM) | CYP1A2 IC₅₀ (nM) | Selectivity Index (SI) vs. CYP1A1 | Selectivity Index (SI) vs. CYP1A2 |

| This compound (6q) | 4.7[3] | >10,000 | >10,000 | >2128 | >2128 |

| α-Naphthoflavone (ANF) | 8.3 | 15.6 | 12.5 | 1.9 | 1.5 |

Note: The Selectivity Index (SI) is calculated as IC₅₀ (CYP1A1 or CYP1A2) / IC₅₀ (CYP1B1). A higher SI value indicates greater selectivity for CYP1B1.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of this compound.

Synthesis of this compound (Compound 6q)

The synthesis of this compound is based on the procedures outlined in the primary literature for bentranil analogues. The general synthetic scheme is as follows:

Detailed Protocol:

A detailed, step-by-step synthesis protocol for compound 6q can be found in the supporting information of the primary publication, "A New Class of CYP1B1 Inhibitors Derived from Bentranil".[4] Researchers should refer to this source for specific reaction conditions, reagents, and purification methods.

CYP1B1 Inhibition Assay (EROD Assay)

The 7-ethoxyresorufin-O-deethylase (EROD) assay is a standard fluorometric method to measure the activity of CYP1A and CYP1B enzymes. The assay measures the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin.

Protocol:

-

Reagents:

-

Recombinant human CYP1B1, CYP1A1, or CYP1A2 enzymes (e.g., from insect cell microsomes).

-

Potassium phosphate buffer (0.1 M, pH 7.4).

-

7-ethoxyresorufin (substrate).

-

NADPH (cofactor).

-

This compound stock solution in DMSO.

-

Resorufin standard for calibration.

-

-

Procedure:

-

In a 96-well plate, combine the recombinant CYP enzyme, potassium phosphate buffer, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture for a specified time at 37°C.

-

Add 7-ethoxyresorufin to the wells.

-

Initiate the reaction by adding a pre-warmed solution of NADPH.

-

Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a plate reader.

-

The rate of resorufin formation is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

For specific concentrations and incubation times, refer to the methodology in the primary literature.[4][5][6]

Cell-Based Assays

This compound can be used in cell-based assays to investigate the role of CYP1B1 in various cellular processes, such as drug resistance, cell migration, and apoptosis.

1. Reversal of Paclitaxel Resistance:

CYP1B1 is known to contribute to resistance to the chemotherapeutic drug paclitaxel.[7][8] A key application of this compound is to assess its ability to re-sensitize resistant cancer cells to paclitaxel.

Protocol (Cell Viability - MTT Assay):

-

Seed paclitaxel-resistant cells (e.g., MCF-7/Taxol) in a 96-well plate and allow them to adhere.[9][10]

-

Treat the cells with a serial dilution of paclitaxel in the presence or absence of a fixed concentration of this compound. Include controls for vehicle and this compound alone.

-

Incubate the cells for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at ~570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ of paclitaxel in the presence and absence of this compound. A significant decrease in the paclitaxel IC₅₀ in the presence of the inhibitor indicates sensitization.

Protocol (Apoptosis - Annexin V Staining):

-

Treat paclitaxel-resistant cells with paclitaxel, this compound, or a combination of both for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[11]

2. Cell Migration and Invasion Assays:

CYP1B1 has been implicated in promoting cell migration and invasion, which are key processes in cancer metastasis.[4]

Protocol (Transwell Migration/Invasion Assay):

-

For invasion assays, coat the upper surface of a transwell insert (typically with 8 µm pores) with a layer of Matrigel or another basement membrane extract. For migration assays, no coating is needed.

-

Seed cancer cells in serum-free media in the upper chamber of the transwell insert, in the presence or absence of this compound.

-

Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 12-48 hours, allowing the cells to migrate or invade through the membrane.

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet).

-

Count the number of stained cells in several microscopic fields to quantify migration or invasion. A decrease in the number of cells in the presence of this compound indicates an inhibitory effect on migration/invasion.

CYP1B1 Signaling Pathways

CYP1B1 is involved in several signaling pathways that are critical in cancer progression. Inhibition of CYP1B1 by probes like this compound can modulate these pathways.

Wnt/β-Catenin Signaling Pathway

CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway, which is a key regulator of cell proliferation and differentiation.[12][13]

In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK-3β) and subsequently targeted for proteasomal degradation.[14] Wnt signaling inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation.[2] CYP1B1 can enhance this pathway by increasing the stability and expression of β-catenin.[13] By inhibiting CYP1B1, this compound can lead to a downregulation of Wnt/β-catenin signaling.

Epithelial-Mesenchymal Transition (EMT)

CYP1B1 is also implicated in promoting the epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[4][13]

CYP1B1 can induce EMT by upregulating the expression of key EMT-inducing transcription factors such as Snail, Slug, Twist, and ZEB1/2, potentially through the transcription factor Sp1.[4] These transcription factors repress the expression of epithelial markers like E-cadherin and induce the expression of mesenchymal markers such as N-cadherin and vimentin.[13] Inhibition of CYP1B1 with this compound can reverse these effects, thereby suppressing cell migration and invasion.

Conclusion

This compound is a valuable chemical probe for elucidating the biological functions of CYP1B1 and for exploring its potential as a therapeutic target. Its high potency and selectivity make it a superior tool compared to less selective inhibitors. This guide provides a foundational understanding of this compound and detailed protocols to facilitate its use in research settings. Further investigation into the broader selectivity profile and in vivo efficacy of this compound will be crucial for its potential translation into clinical applications.

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. mouselivercells.com [mouselivercells.com]

- 3. A new class of CYP1B1 inhibitors derived from bentranil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 5. Induction and inhibition of human cytochrome P4501 by oxygenated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paclitaxel resistance is associated with switch from apoptotic to autophagic cell death in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of a paclitaxel resistant human breast cancer cell strain (MCF-7/Taxol) and intracellular paclitaxel binding protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP1B1 cytochrome P450 family 1 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt/Beta-catenin signaling pathway [pfocr.wikipathways.org]

- 14. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Cyp1B1 Inhibitors in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cytochrome P450 1B1 (CYP1B1) inhibitors, exemplified by the well-characterized inhibitor 2,4,3',5'-tetramethoxy-trans-stilbene (TMS), in a cell culture setting. While specific details for "Cyp1B1-IN-5" are not publicly available, the following protocols and data for selective CYP1B1 inhibitors offer a robust framework for experimental design.

Introduction

Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide variety of human cancers, including those of the breast, colon, lung, and prostate, while its expression in normal tissues is low.[1][2][3][4] This differential expression makes CYP1B1 an attractive target for cancer therapy. CYP1B1 is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones.[5][6] Its inhibition can reduce the formation of carcinogenic metabolites and suppress cancer cell proliferation.[1] Furthermore, CYP1B1 has been implicated in promoting cell proliferation, metastasis, and drug resistance through the induction of the epithelial-mesenchymal transition (EMT) and activation of the Wnt/β-catenin signaling pathway.[5][6][7]

CYP1B1 inhibitors function by binding to the enzyme and blocking its activity, thereby preventing the metabolism of its substrates.[1] This can lead to a reduction in tumor growth and an increased sensitivity to other chemotherapeutic agents.[5][8]

Data Presentation

The following tables summarize quantitative data from cell culture experiments using the selective CYP1B1 inhibitor TMS.

Table 1: Effective Concentrations of TMS in Cancer Cell Lines

| Cell Line | Assay Type | TMS Concentration | Treatment Duration | Observed Effect | Reference |

| MCF-10A | Wound Healing Assay | 10 µM | 48 hours | Abrogation of DMBA-induced cell migration | [7] |

| MCF-10A | Transwell Invasion Assay | 10 µM | 48 hours | Negation of DMBA-induced cell invasion | [7] |

| MCF-7 | Transwell Invasion Assay | 10 µM | 48 hours | Negation of DMBA-induced cell invasion | [7] |

| MCF-7 | Western Blot | 1, 5, 10 µM | 48 hours | Dose-dependent decrease in EMT markers | [7] |

| HeLa | RT-PCR | 10 µM | 48 hours | Downregulation of ISG15 gene expression | [9] |

Table 2: IC50 Values of Various CYP1B1 Inhibitors

| Inhibitor | Cell Line | IC50 Value | Reference |

| 3,5,7-trihydroxyflavone (galangin) | Not specified | 3 nM | [5] |

| α-naphthoflavone derivative | MCF-7/1B1 | 0.043 nM | [5] |

| Polymethoxy-trans-stilbenes | Not specified | < 1 µM | [5] |

Signaling Pathways

CYP1B1 has been shown to influence key oncogenic signaling pathways. Inhibition of CYP1B1 can reverse these effects.

Experimental Protocols

The following are detailed protocols for the use of a CYP1B1 inhibitor (e.g., TMS) in cell culture.

Protocol 1: General Cell Culture and Inhibitor Preparation

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HeLa)[7]

-

Appropriate cell culture medium (e.g., RPMI, MEM) supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin[7]

-

CYP1B1 inhibitor (e.g., TMS)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Cell culture flasks, plates, and other necessary sterile plasticware

Procedure:

-

Cell Culture:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.[7]

-

Passage cells regularly to maintain sub-confluent growth.

-

-

Inhibitor Stock Solution Preparation:

-

Prepare a high-concentration stock solution of the CYP1B1 inhibitor (e.g., 10 mM TMS) in DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).[7]

-

Note: Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Protocol 2: Cell Proliferation Assay (CCK-8/MTT)

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of the CYP1B1 inhibitor or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability relative to the vehicle-treated control.

Protocol 3: Wound Healing (Scratch) Assay for Cell Migration

Materials:

-

6-well or 12-well cell culture plates

-

Sterile 200 µl pipette tip or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Seed cells in a plate and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Gently wash with PBS to remove detached cells.

-

Replace the medium with a fresh medium containing the CYP1B1 inhibitor or vehicle control.

-

Capture images of the wound at time 0 and at various time points thereafter (e.g., 24, 48 hours).

-

Measure the wound area at each time point and calculate the rate of wound closure.

Protocol 4: Transwell Invasion Assay

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size)

-

Matrigel or another basement membrane extract

-

Serum-free medium and medium with a high serum concentration (chemoattractant)

-

Cotton swabs

Procedure:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cells in a serum-free medium containing the CYP1B1 inhibitor or vehicle control.

-

Seed the cell suspension into the upper chamber of the transwell inserts.

-

Fill the lower chamber with a medium containing a chemoattractant (e.g., 20% FBS).

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells in several microscopic fields.

Protocol 5: Western Blot for Protein Expression

Materials:

-

6-well or 10 cm dishes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against CYP1B1, β-catenin, E-cadherin, vimentin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with the CYP1B1 inhibitor as described in Protocol 1.

-

After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze band intensities relative to a loading control (e.g., GAPDH).[7]

References

- 1. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 7. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 8. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Use of a Selective CYP1B1 Inhibitor (Cyp1B1-IN-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes. It is involved in the metabolism of a wide range of endogenous and exogenous compounds, including procarcinogens and steroid hormones.[1][2] Notably, CYP1B1 is overexpressed in a variety of human tumors, while its expression in normal tissues is minimal.[1][3] This differential expression makes CYP1B1 an attractive target for cancer therapy and chemoprevention.[1][2] Inhibition of CYP1B1 can reduce the activation of procarcinogens and reverse resistance to certain chemotherapeutic drugs, such as paclitaxel and docetaxel.[1][4]

This document provides detailed application notes and generalized protocols for the in vivo use of Cyp1B1-IN-5 , a representative selective inhibitor of CYP1B1. As specific in vivo data for this compound is not publicly available, the following protocols are based on established methodologies for other well-characterized selective CYP1B1 inhibitors, such as 2,4,3′,5′-tetramethoxystilbene (TMS) and α-naphthoflavone.[1][4] It is imperative that researchers conduct dose-finding and toxicity studies for this compound before commencing efficacy experiments.

Mechanism of Action

This compound is a selective inhibitor of the CYP1B1 enzyme. By binding to the active site of CYP1B1, it blocks the enzyme's metabolic activity.[2][5] This inhibition prevents the conversion of procarcinogens into their active carcinogenic forms and can restore the efficacy of chemotherapeutic agents that are inactivated by CYP1B1-mediated metabolism.[1][4] The signaling pathways affected by CYP1B1 inhibition are diverse and can include the modulation of pathways involved in cell proliferation, apoptosis, and drug resistance.

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize quantitative data for representative selective CYP1B1 inhibitors from in vivo studies. This information can serve as a starting point for designing experiments with this compound.

Table 1: In Vivo Efficacy of Selective CYP1B1 Inhibitors

| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Outcome | Reference |

| α-naphthoflavone | Nude mice | Ovarian cancer xenograft | 50 mg/kg | Intraperitoneal injection | Enhanced sensitivity to paclitaxel | [4] |

| 2,3′,4,5′-tetramethoxystilbene (TMS) | Male Sprague-Dawley rats | Doxorubicin-induced cardiotoxicity model | Not specified | Not specified | Protected from cardiotoxicity | [4] |

Table 2: General Pharmacokinetic Parameters of Small Molecule Inhibitors in Rodents

| Parameter | Mouse | Rat |

| Typical Half-life (t½) | 0.2 - 2 hours | 1 - 6 hours |

| Typical Bioavailability (Oral) | Highly variable (5-50%) | Highly variable (10-60%) |

| Typical Volume of Distribution (Vd) | 0.5 - 5 L/kg | 1 - 10 L/kg |

| Typical Clearance (CL) | 50 - 200 mL/min/kg | 20 - 100 mL/min/kg |

Note: These are generalized values and can vary significantly depending on the specific compound.

Experimental Protocols

Protocol 1: Evaluation of this compound as a Single Agent in a Xenograft Mouse Model

This protocol outlines a general procedure to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

1. Animal Model:

-

Species: Athymic nude mice (nu/nu) or SCID mice.

-

Age: 6-8 weeks.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

-

Select a cancer cell line with documented high CYP1B1 expression.

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 107 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.

3. Treatment Protocol:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

-

Vehicle Control Group: Administer the vehicle used to dissolve this compound.

-

This compound Treatment Group(s): Administer this compound at various predetermined doses (e.g., 10, 25, 50 mg/kg).

-

Administration Route: Intraperitoneal (IP) injection or oral gavage (PO) are common routes. The choice will depend on the physicochemical properties of this compound.

-

Frequency: Daily or every other day for a period of 3-4 weeks.

-

Preparation of this compound:

- Determine the solubility of this compound. Common vehicles include sterile PBS, corn oil, or a solution of DMSO/PEG/saline.

- Prepare fresh solutions for each administration.

4. Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

-

Monitor body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Collect tumor tissue and major organs for histological analysis (H&E staining) and biomarker analysis (e.g., immunohistochemistry for Ki-67 to assess proliferation, or TUNEL assay for apoptosis).

Figure 2: Experimental workflow for a xenograft study.

Protocol 2: Combination Therapy with a Chemotherapeutic Agent

This protocol is designed to evaluate if this compound can enhance the efficacy of a standard chemotherapy drug in a xenograft model.

1. Animal Model and Tumor Implantation:

-

Follow steps 1 and 2 from Protocol 1.

2. Treatment Groups:

-

Randomize mice into four groups (n=8-10 per group):

- Vehicle Control

- This compound alone

- Chemotherapy drug alone (e.g., Paclitaxel at a sub-optimal dose)

- This compound + Chemotherapy drug

3. Treatment Protocol:

-

Administer this compound as determined in single-agent studies.

-

Administer the chemotherapy drug according to established protocols. Consider the timing of administration (e.g., administer this compound one hour before the chemotherapy drug).

4. Monitoring and Endpoints:

-

Follow step 4 from Protocol 1.

-

The primary endpoint is to determine if the combination therapy results in a significantly greater reduction in tumor growth compared to either agent alone.

Figure 3: Logical relationship of treatment groups.

Important Considerations

-

Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): It is highly recommended to perform preliminary PK/PD studies to determine the optimal dosing regimen for this compound. This would involve measuring plasma and tumor concentrations of the compound over time after administration.

-

Toxicity: A maximum tolerated dose (MTD) study should be performed to identify a safe and effective dose range for this compound.

-

Formulation: The solubility and stability of this compound in the chosen vehicle should be thoroughly characterized.

Conclusion

This compound, as a selective inhibitor of CYP1B1, holds promise as a therapeutic agent, particularly in the context of oncology. The generalized protocols and information provided herein are intended to serve as a guide for researchers to design and execute in vivo studies. Successful implementation will require careful optimization of experimental parameters, including dose, schedule, and administration route, for this specific compound. Rigorous adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

- 1. CYP1B1: A Novel Molecular Biomarker Predicts Molecular Subtype, Tumor Microenvironment, and Immune Response in 33 Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

Application Note: LC-MS/MS Analysis of Cyp1B1-Mediated Metabolism of 2,4,3′,5′-Tetramethoxystilbene (TMS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the in vitro metabolism of the selective Cytochrome P450 1B1 (Cyp1B1) inhibitor, 2,4,3′,5′-tetramethoxystilbene (TMS), using human liver microsomes, and the subsequent quantitative analysis of TMS and its primary metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for researchers in drug discovery and development to characterize the metabolic stability and profile of Cyp1B1 inhibitors.

Introduction

Cytochrome P450 1B1 (Cyp1B1) is an extrahepatic enzyme that plays a significant role in the metabolism of both endogenous compounds, such as steroids and fatty acids, and xenobiotics, including procarcinogens.[1] Its overexpression in various tumors has made it a compelling target for cancer therapy. 2,4,3′,5′-tetramethoxystilbene (TMS) is a potent and selective competitive inhibitor of Cyp1B1.[1][2] Understanding the metabolic fate of such inhibitors is a critical step in drug development, providing insights into their pharmacokinetic properties and potential for drug-drug interactions. LC-MS/MS offers a highly sensitive and selective method for the quantification of parent drugs and their metabolites in complex biological matrices.[3]

This application note details an in vitro assay using human liver microsomes to simulate the phase I metabolism of TMS mediated by Cyp1B1. A robust LC-MS/MS method for the simultaneous quantification of TMS and its expected hydroxylated metabolites is also described.

Signaling Pathway Involving Cyp1B1

Cyp1B1 is implicated in various signaling pathways, including the Wnt/β-catenin pathway. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a simplified representation of Cyp1B1's involvement.

Caption: Simplified diagram of Cyp1B1's role in metabolism and signaling.

Experimental Workflow

The overall experimental workflow for the analysis of TMS metabolism is depicted below.

Caption: Workflow for in vitro metabolism and LC-MS/MS analysis.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol is for determining the metabolic stability of TMS in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM), pooled

-

2,4,3′,5′-Tetramethoxystilbene (TMS)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound)

-

Incubator/shaking water bath at 37°C

-

Microcentrifuge

Procedure:

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final protein concentration of 0.5 mg/mL), phosphate buffer, and TMS (final concentration, e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative control samples (T=0), add cold acetonitrile with internal standard before the NADPH solution.

-

Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate Reaction: Terminate the reactions at the designated time points by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (starting point for method development):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate TMS from its more polar metabolites (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

The MRM transitions for TMS and its potential mono-hydroxylated metabolites should be optimized by infusing standard solutions. The expected metabolic transformation is hydroxylation, which results in an increase of 16 Da in the molecular weight.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in tables for clear comparison.

Table 1: MRM Transitions for TMS and Putative Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| TMS | To be determined | To be determined | To be determined |

| Mono-hydroxylated TMS | To be determined | To be determined | To be determined |

| Internal Standard (IS) | To be determined | To be determined | To be determined |

Note: The exact m/z values need to be determined experimentally based on the molecular weight of TMS and its metabolites.

Table 2: Metabolic Stability of TMS in Human Liver Microsomes

| Incubation Time (min) | TMS Concentration (nM) | % TMS Remaining |

| 0 | Value | 100 |

| 5 | Value | Value |

| 15 | Value | Value |

| 30 | Value | Value |

| 60 | Value | Value |

Table 3: Formation of Mono-hydroxylated TMS Metabolite

| Incubation Time (min) | Metabolite Peak Area |

| 0 | Value |

| 5 | Value |

| 15 | Value |

| 30 | Value |